Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate
CAS No.: 107416-80-8
VCID: VC11690953
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate is an organic compound characterized by its unique structural features, which confer distinct chemical and biological properties. The compound's molecular formula is not explicitly mentioned in the available literature, but it is known to have a molecular weight of approximately 268.26 g/mol, similar to its isomer ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate . The presence of a trimethoxyphenyl group enhances its stability and potential biological activity, while the ethyl acetate moiety contributes to its reactivity and versatility in chemical synthesis and biological applications. Synthesis and ApplicationsThe synthesis of ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate typically involves chemical reactions that form the trimethoxyphenyl group and the ethyl acetate moiety. The specific conditions and reagents used can influence the yield and purity of the compound. Applications:
Biological Activities
Comparison with Similar CompoundsEthyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate shares structural similarities with other compounds, such as ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate and 3,4,5-trimethoxyphenylacetic acid. The unique combination of functional groups in ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate enhances its stability and bioactivity compared to these similar compounds.
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CAS No. | 107416-80-8 | |||||||||||||||
Product Name | Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate | |||||||||||||||
Molecular Formula | C13H16O6 | |||||||||||||||
Molecular Weight | 268.26 g/mol | |||||||||||||||
IUPAC Name | ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate | |||||||||||||||
Standard InChI | InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3 | |||||||||||||||
Standard InChIKey | YHYYCIOQIQUVBX-UHFFFAOYSA-N | |||||||||||||||
SMILES | CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC | |||||||||||||||
Canonical SMILES | CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC | |||||||||||||||
PubChem Compound | 55017078 | |||||||||||||||
Last Modified | Nov 23 2023 |
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